molecular formula C11H11ClN2 B6329953 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole CAS No. 51560-55-5

1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B6329953
CAS No.: 51560-55-5
M. Wt: 206.67 g/mol
InChI Key: YYRHYOVFLWECAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with a 4-chlorophenyl group and two methyl groups at the 3 and 5 positions

Mechanism of Action

Target of Action

The compound 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole, also known as pyraclostrobin, is a member of the strobilurin group of fungicides . It has been found to have potent antileishmanial and antimalarial activities . The primary targets of this compound are the parasites causing these diseases, specifically Leishmania aethiopica and Plasmodium berghei .

Mode of Action

Pyraclostrobin works by inhibiting mitochondrial respiration in the target organisms . This is achieved by blocking electron transfer within the respiratory chain, which in turn disrupts the production of adenosine triphosphate (ATP) . ATP is essential for a range of cellular processes, and its reduction leads to cellular death and ultimately organism mortality .

Biochemical Pathways

The disruption of ATP production affects several biochemical pathways within the target organisms. ATP is a crucial energy source for many cellular processes, including cell growth and replication. By inhibiting ATP production, pyraclostrobin effectively halts these processes, leading to the death of the parasite .

Pharmacokinetics

In silico pharmacokinetics analysis predicted that the compound might be able to cross the blood–brain barrier .

Result of Action

The result of the action of this compound is the death of the target organisms. In vitro and in vivo studies have shown that this compound has potent antileishmanial and antimalarial activities . For example, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate respectively .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is stable in aqueous solution in the dark at pH 4, 5, and 7 . At ph 9, a very slow degradation was observed . This suggests that the compound’s action, efficacy, and stability may be affected by the pH of the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters. For instance, the reaction of 4-chlorophenylhydrazine with 3,5-dimethyl-2,4-hexanedione under acidic conditions can yield the desired pyrazole compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents are selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions, such as hydrogenation, can convert the compound into its corresponding hydrazine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Pyrazole oxides.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Comparison with Similar Compounds

    1-Phenyl-3,5-dimethyl-1H-pyrazole: Lacks the 4-chloro substituent, resulting in different chemical and biological properties.

    1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole: Similar structure but with a bromine atom instead of chlorine, affecting its reactivity and applications.

    1-(4-Methylphenyl)-3,5-dimethyl-1H-pyrazole:

Uniqueness: 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c1-8-7-9(2)14(13-8)11-5-3-10(12)4-6-11/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRHYOVFLWECAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.